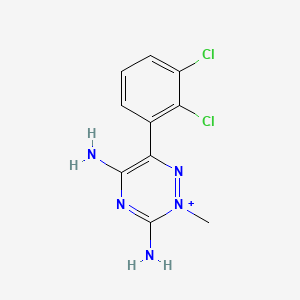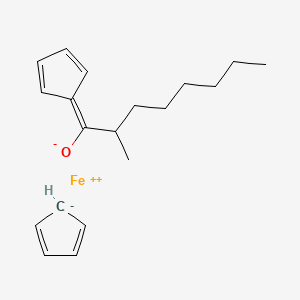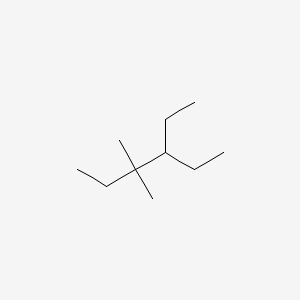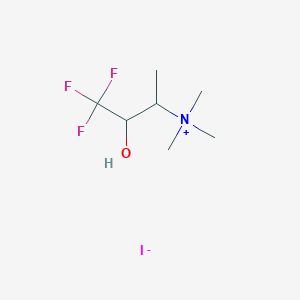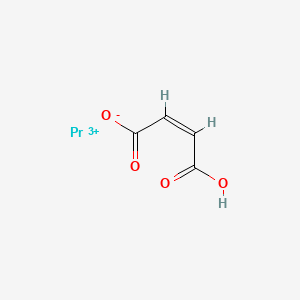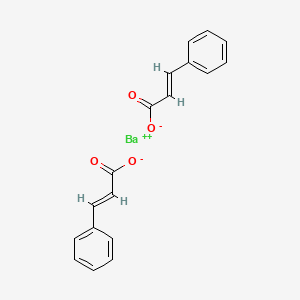
3-(Tetrapropenyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Tetrapropenyl)pyrrolidine-2,5-dione is a nitrogen-containing heterocyclic compound with the molecular formula C16H21NO2. It is a derivative of pyrrolidine-2,5-dione, which is known for its versatile applications in medicinal chemistry and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetrapropenyl)pyrrolidine-2,5-dione typically involves the reaction of tetrapropenyl-substituted precursors with pyrrolidine-2,5-dione. One common method includes the use of a palladium-catalyzed cyclization/alkoxycarbonylation sequence, which employs amide-tethered enynes with carbon monoxide and an alcohol . This reaction is known for its broad substrate scope, excellent chemo-, regio-, and enantioselectivities, high atom economy, and mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Tetrapropenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives with different functional groups.
Substitution: The tetrapropenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-(Tetrapropenyl)pyrrolidine-2,5-dione has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-(Tetrapropenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological processes, including signal transduction and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine-2,3-dione: A closely related compound with similar structural features and applications.
Pyrrolidine-2-one: Another derivative with distinct biological activities and uses in medicinal chemistry.
Prolinol: A pyrrolidine-based compound with applications in organic synthesis and drug development.
Uniqueness
3-(Tetrapropenyl)pyrrolidine-2,5-dione is unique due to its tetrapropenyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and potential for diverse applications in various fields .
Eigenschaften
CAS-Nummer |
80558-82-3 |
|---|---|
Molekularformel |
C16H21NO2 |
Molekulargewicht |
259.34 g/mol |
IUPAC-Name |
1,3,3,4-tetrakis[(E)-prop-1-enyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H21NO2/c1-5-9-13-14(18)17(12-8-4)15(19)16(13,10-6-2)11-7-3/h5-13H,1-4H3/b9-5+,10-6+,11-7+,12-8+ |
InChI-Schlüssel |
ZTJGDLVYXVZGIS-HFBXSBKTSA-N |
Isomerische SMILES |
C/C=C/C1C(C(=O)N(C1=O)/C=C/C)(/C=C/C)/C=C/C |
Kanonische SMILES |
CC=CC1C(=O)N(C(=O)C1(C=CC)C=CC)C=CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


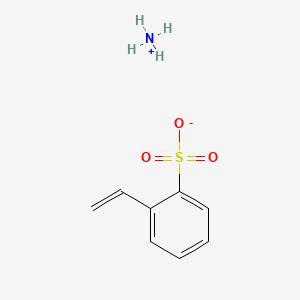

![3-Hydroxy-10-methoxy-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B12648070.png)
